

High-Performance Liquid Chromatography (HPLC) methods for 2',5'-Dimethoxypropiophenone

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Compound of Interest

Compound Name: 2',5'-Dimethoxypropiophenone

Cat. No.: B1360061

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An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification and purity assessment of **2',5'-Dimethoxypropiophenone**, a key intermediate in various chemical syntheses. This document provides a detailed application note and protocol for the analysis of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development and quality control.

Application Note: Analysis of 2',5'-Dimethoxypropiophenone by RP-HPLC

Introduction

2',5'-Dimethoxypropiophenone is an organic compound whose purity and concentration are critical for its intended applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high sensitivity, reproducibility, and selectivity.^[1] This application note details a robust RP-HPLC method for the analysis of **2',5'-Dimethoxypropiophenone**, developed and validated based on established chromatographic principles.

Principle of the Method

The method utilizes a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of acetonitrile and water.^[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. **2',5'-Dimethoxypropiophenone**, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method Validation Summary

The analytical method presented has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.^{[2][3]} The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrate that the method is reliable and robust for the quantitative determination of **2',5'-Dimethoxypropiophenone**.^[2]

Experimental Protocols

1. Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- **Data Acquisition Software:** Chromatographic software for data collection and processing.
- **Analytical Balance:** To accurately weigh standards and samples.
- **Volumetric Flasks and Pipettes:** For the preparation of standard and sample solutions.
- **Syringe Filters:** 0.45 µm porosity filters for sample clarification.^[4]

2. Chemicals and Reagents

- **Acetonitrile (ACN):** HPLC grade.
- **Water:** HPLC grade or purified water.

- **2',5'-Dimethoxypropiophenone** Reference Standard: Of known purity.
- Methanol: HPLC grade (for cleaning and sample dissolution if necessary).

3. Chromatographic Conditions

Parameter	Condition
Column	C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

4. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **2',5'-Dimethoxypropiophenone** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

- Accurately weigh a quantity of the sample expected to contain about 10 mg of **2',5'-Dimethoxypropiophenone**.
- Transfer the weighed sample to a 100 mL volumetric flask.

- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[\[4\]](#)[\[5\]](#)

6. System Suitability

Before sample analysis, perform a system suitability test by injecting the 50 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[\[2\]](#)

Quantitative Data Summary

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
%RSD of Peak Area	$\leq 2.0\%$	0.85%
%RSD of Retention Time	$\leq 2.0\%$	0.32%
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	≥ 2000	5800

Table 2: Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
1	15,230
5	76,150
10	151,980
25	380,100
50	759,800
100	1,521,500
Correlation Coefficient (r ²)	≥ 0.999

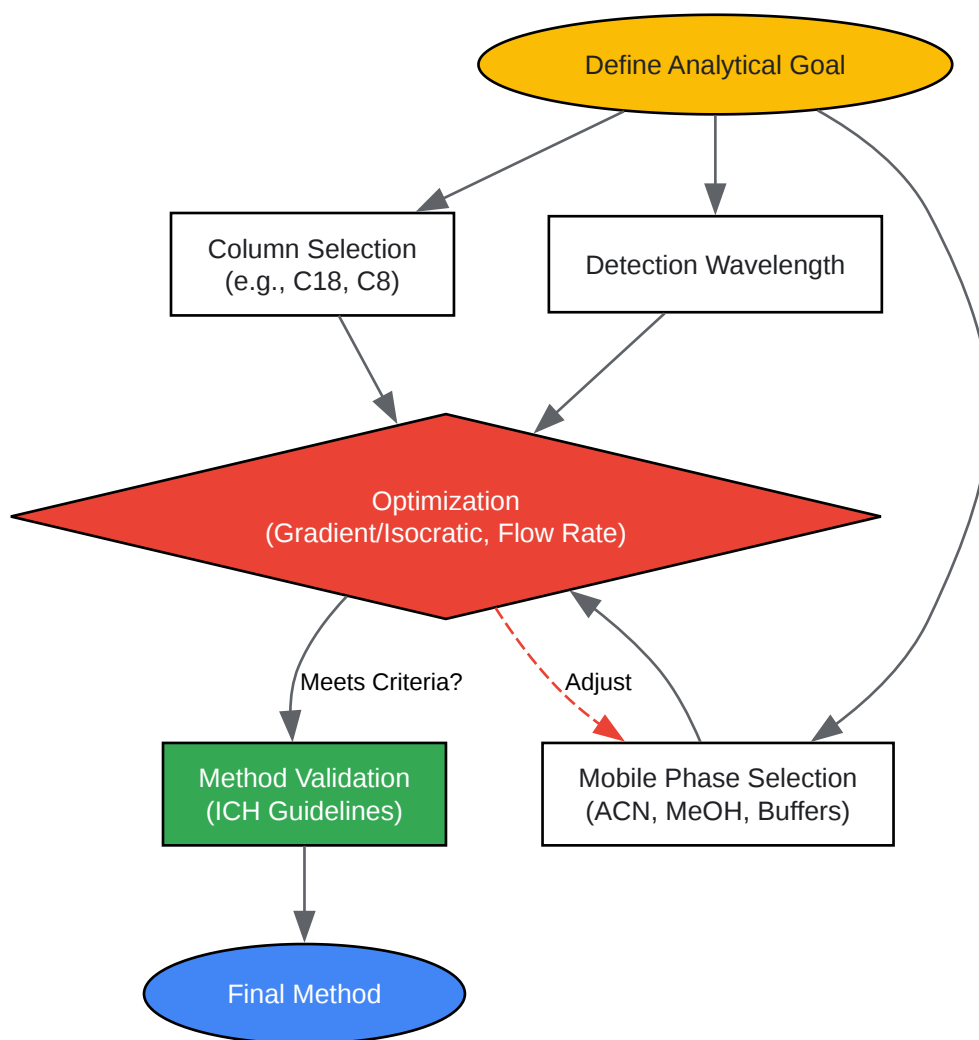
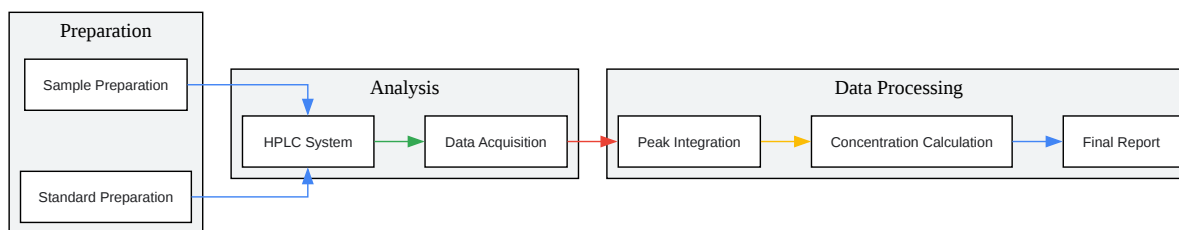
Table 3: Accuracy and Precision Data

Spiked Level	Concentration Added (µg/mL)	Concentration Found (µg/mL, mean ± SD, n=3)	Recovery (%)	Precision (%RSD)
80%	40	39.8 ± 0.45	99.5	1.13
100%	50	50.3 ± 0.51	100.6	1.01
120%	60	60.8 ± 0.68	101.3	1.12

Table 4: LOD and LOQ

Parameter	Result (µg/mL)
LOD	0.25
LOQ	0.75

Visualizations



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